N,N'-Bis(3-chlorophenyl)thiourea
Description
N,N'-Bis(3-chlorophenyl)thiourea is a thiourea derivative where both nitrogen atoms are substituted with 3-chlorophenyl groups. Its molecular formula is C₁₃H₁₀Cl₂N₂S, with a molecular weight of 297.19 g/mol (calculated). Structurally, it consists of a thiourea core (NH-CS-NH) flanked by two meta-chlorinated aromatic rings.
This compound is of interest in medicinal and materials chemistry due to the bioactivity of thiourea derivatives, including antioxidant, antimicrobial, and metal-chelating properties . Its structural rigidity and halogenated aromatic system may also make it a candidate for crystal engineering studies .
Properties
CAS No. |
1219-84-7 |
|---|---|
Molecular Formula |
C13H10Cl2N2S |
Molecular Weight |
297.2 g/mol |
IUPAC Name |
1,3-bis(3-chlorophenyl)thiourea |
InChI |
InChI=1S/C13H10Cl2N2S/c14-9-3-1-5-11(7-9)16-13(18)17-12-6-2-4-10(15)8-12/h1-8H,(H2,16,17,18) |
InChI Key |
DDMUCNBBNKTNCX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)NC2=CC(=CC=C2)Cl |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)NC(=NC2=CC(=CC=C2)Cl)S |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)NC2=CC(=CC=C2)Cl |
Other CAS No. |
1219-84-7 |
Synonyms |
N,N'-Bis(3-chlorophenyl)thiourea |
Origin of Product |
United States |
Comparison with Similar Compounds
Thiourea derivatives exhibit diverse functionalities depending on substituent type, position, and molecular geometry. Below is a detailed comparison of N,N'-Bis(3-chlorophenyl)thiourea with structurally or functionally related compounds:
Structural and Electronic Comparisons
Antioxidant Activity
Antioxidant efficacy is often evaluated using DPPH and ABTS radical scavenging assays:
Key Findings :
- Halogen Effects : Fluorine-substituted derivatives (e.g., ) often outperform chloro-analogs in antioxidant assays due to stronger electron withdrawal .
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